

# Structural Basis of Motesanib Binding to VEGFR-2

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## Compound Focus: Motesanib

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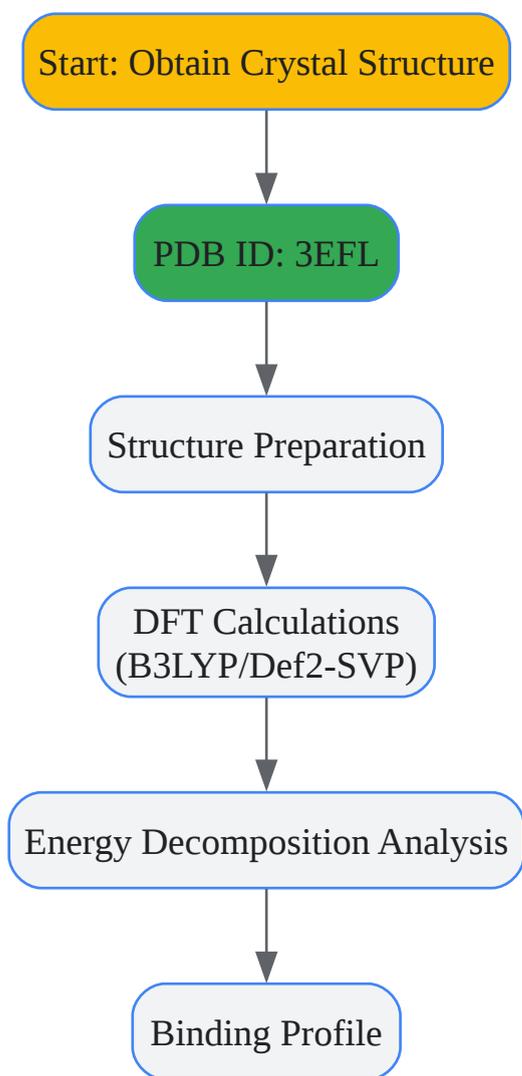
**Motesanib** functions as a **type II kinase inhibitor**, binding to the ATP-binding site of VEGFR-2 while the enzyme is in its **DFG-out conformation** (inactive form) [1] [2] [3]. The table below summarizes the key interactions based on the crystal structure (PDB code: **3EFL**) [1].

Interaction Partner	Type of Interaction	Calculated Binding Energy (kcal/mol)	Structural Description
<b>Glu885</b>	Charge-assisted H-bond	-26.82	Forms a strong hydrogen bond with the amide NH of motesanib [1].
<b>Asp1046</b>	H-bond	-12.96	Hydrogen bond with the amide oxygen atom of the inhibitor [1].
<b>Cys919</b>	H-bond	-9.06	Key hydrogen bond from a donor group on the inhibitor to the hinge region backbone [1].
<b>Lys868</b>	Cation- $\pi$	-3.93	Quaternary amine interacts with the $\pi$ -face of the central pyridine ring in motesanib [1].
<b>Ala866</b>	Lipophilic	-0.56	Attractive hydrophobic contact [1].

Interaction Partner	Type of Interaction	Calculated Binding Energy (kcal/mol)	Structural Description
Leu889, Val899, Val916, Leu1035	Lipophilic (Repulsive)	Positive values	Repulsive interactions due to suboptimal orientation in the crystallographic state [1].

## Experimental and Computational Protocols

The insights into **motesanib**'s binding are derived from a clear experimental workflow.



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Diagram: Workflow for determining **motesanib**'s binding profile, from structure acquisition to energy analysis.

The key methodological steps were:

- **Structure Retrieval and Preparation:** The crystal structure of the VEGFR-2 kinase domain in complex with **motesanib** (AMG 706) was retrieved from the Protein Data Bank (PDB code: **3EFL**). Hydrogen atoms were added to the structure, and the protonation states of amino acids were assigned appropriately [1].
- **Quantum Mechanical Calculations:** The interaction energies between **motesanib** and key amino acid residues in the active site were calculated using **Density Functional Theory (DFT)** with the **B3LYP functional** and the **Def2-SVP basis set**. This method provides a high-accuracy quantum mechanical description of molecular interactions [1].
- **Energy Decomposition Analysis:** The total binding energy was decomposed to estimate the contribution of individual amino acid residues. The binding energy ( $\Delta E_b$ ) for each residue was calculated using the formula:  $\Delta E_b = E(LR) - E(L) - E(R)$ , where  $E(LR)$  is the energy of the ligand-residue complex,  $E(L)$  is the energy of the isolated ligand, and  $E(R)$  is the energy of the isolated amino acid residue [1].
- **Conformational Analysis:** The structure of **motesanib** from the crystal complex was compared against its computationally determined minimum energy conformation in a free state, revealing that the bioactive conformation is not necessarily the global energy minimum [1].

## Biological and Therapeutic Context

The distinct **DFG-out** binding mode of **motesanib** is a characteristic of type II inhibitors and is often associated with slower dissociation kinetics and prolonged target engagement, which can be therapeutically advantageous [2]. Its high potency (IC<sub>50</sub> of 3 nM for VEGFR-2) is driven by a combination of strong, specific hydrogen bonds and hydrophobic interactions within the active site [1].

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## References

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